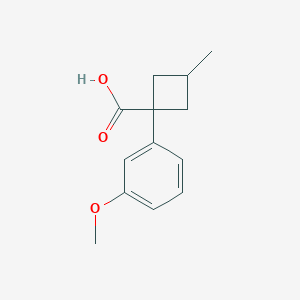
1-(3-Methoxyphenyl)-3-methylcyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxyphenyl)-3-methylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a methoxyphenyl group and a carboxylic acid group
Métodos De Preparación
The synthesis of 1-(3-Methoxyphenyl)-3-methylcyclobutane-1-carboxylic acid typically involves several steps:
Synthetic Routes: The preparation often begins with the formation of the cyclobutane ring, followed by the introduction of the methoxyphenyl group and the carboxylic acid group. Common synthetic routes include cycloaddition reactions and Friedel-Crafts acylation.
Reaction Conditions: These reactions are usually carried out under controlled conditions, such as specific temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
1-(3-Methoxyphenyl)-3-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products formed depend on the type of reaction and the specific conditions employed. For example, oxidation may yield ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-(3-Methoxyphenyl)-3-methylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(3-Methoxyphenyl)-3-methylcyclobutane-1-carboxylic acid exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: These interactions can affect various biochemical pathways, influencing processes such as cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
1-(3-Methoxyphenyl)-3-methylcyclobutane-1-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-Methoxyphenyl)-3-methylcyclobutane-1-carboxylic acid and 1-(3-Hydroxyphenyl)-3-methylcyclobutane-1-carboxylic acid share structural similarities.
Uniqueness: The presence of the methoxy group at the 3-position of the phenyl ring and the specific substitution pattern on the cyclobutane ring confer unique chemical and biological properties to this compound.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C13H16O3 |
|---|---|
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
1-(3-methoxyphenyl)-3-methylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H16O3/c1-9-7-13(8-9,12(14)15)10-4-3-5-11(6-10)16-2/h3-6,9H,7-8H2,1-2H3,(H,14,15) |
Clave InChI |
NGOIFEGXJOEOQP-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C1)(C2=CC(=CC=C2)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















